molecular formula C17H13NO2 B5252304 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one

Cat. No.: B5252304
M. Wt: 263.29 g/mol
InChI Key: RSFHWIVWXRWHEP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyphenyl group attached via an ethenyl linkage

Preparation Methods

The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be achieved through several methods:

  • Synthetic Routes

      Method A: One common approach involves the reaction of anilines with malonic acid equivalents.

      Method B: Another method involves the reaction of anthranilic acid derivatives.

  • Industrial Production Methods

    • Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, leading to the formation of quinone derivatives.
  • Reduction

    • Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the double bond or the quinoline ring, resulting in different reduced forms of the compound.
  • Substitution

    • Substitution reactions can occur at various positions on the quinoline ring or the hydroxyphenyl group. Common reagents for substitution include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol: This compound has a similar structure but differs in the position of the hydroxy group.

      4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents.

  • Uniqueness

Properties

IUPAC Name

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-8-4-1-5-12(16)9-10-13-11-17(20)14-6-2-3-7-15(14)18-13/h1-11,19H,(H,18,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFHWIVWXRWHEP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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